8-Fluoroquinoline-5-sulfonamide
Overview
Description
8-Fluoroquinoline-5-sulfonamide is a useful research compound. Its molecular formula is C9H7FN2O2S and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinoline-5-sulfonamide are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling, a crucial step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting their growth and proliferation.
Biochemical Analysis
Biochemical Properties
It is known that the incorporation of a fluorine atom into the benzene ring of quinolines results in upfield shifts for the resonance signals . This suggests that 8-Fluoroquinoline-5-sulfonamide may interact with enzymes, proteins, and other biomolecules in a unique way due to its fluorinated structure.
Molecular Mechanism
It is known that quinolones and fluoroquinolones inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the utilization of fluoroquinolones has shown a decline over the years , suggesting that the effects of these compounds, including this compound, may change over time in laboratory settings.
Metabolic Pathways
It is known that quinolones and fluoroquinolones are metabolized in the liver . Therefore, it is possible that this compound may also be metabolized in the liver and interact with various enzymes or cofactors.
Properties
IUPAC Name |
8-fluoroquinoline-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDREWHONMHJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.